2-(4-chlorophenyl)-4-hydroxy-N,N'-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide
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Overview
Description
2-(4-CHLOROPHENYL)-4-HYDROXY-N1N3-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-13-DICARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, hydroxy group, methoxyphenyl groups, and a cyclohexane ring with dicarboxamide functionalities.
Preparation Methods
The synthesis of 2-(4-CHLOROPHENYL)-4-HYDROXY-N1N3-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-13-DICARBOXAMIDE involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The synthetic route typically begins with the preparation of the chlorophenyl and methoxyphenyl intermediates, followed by their coupling with the cyclohexane ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Chemical Reactions Analysis
2-(4-CHLOROPHENYL)-4-HYDROXY-N1N3-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-13-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
2-(4-CHLOROPHENYL)-4-HYDROXY-N1N3-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-13-DICARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-4-HYDROXY-N1N3-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-13-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
2-(4-CHLOROPHENYL)-4-HYDROXY-N1N3-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-13-DICARBOXAMIDE can be compared with similar compounds such as:
Quinazolinone derivatives: These compounds also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Benzotriazole derivatives: Known for their antibacterial and antifungal activities, these compounds share some structural similarities with the target compound.
Piperazine derivatives: These compounds are used in the synthesis of various pharmaceuticals and exhibit diverse biological activities
Properties
Molecular Formula |
C29H29ClN2O6 |
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Molecular Weight |
537.0 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-hydroxy-1-N,3-N-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide |
InChI |
InChI=1S/C29H29ClN2O6/c1-29(36)16-21(33)25(27(34)31-19-8-4-6-10-22(19)37-2)24(17-12-14-18(30)15-13-17)26(29)28(35)32-20-9-5-7-11-23(20)38-3/h4-15,24-26,36H,16H2,1-3H3,(H,31,34)(H,32,35) |
InChI Key |
FCCOIKDCAXIRFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(C1C(=O)NC2=CC=CC=C2OC)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4OC)O |
Origin of Product |
United States |
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